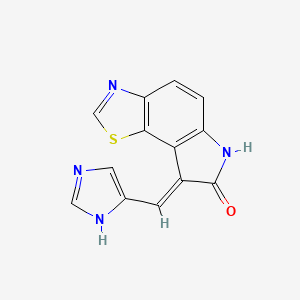![molecular formula C8H6N2 B14761067 Cyclohepta[c]pyrazole CAS No. 275-70-7](/img/structure/B14761067.png)
Cyclohepta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta[c]pyrazole is a heterocyclic compound characterized by a seven-membered ring fused to a pyrazole ring. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohepta[c]pyrazole can be synthesized through various methods. One common approach involves the Friedel-Crafts ring closure of suitable synthesized carboxylic acids and alkanols in the presence of catalysts such as aluminum chloride (AlCl₃), nitromethane (CH₃NO₂), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) . Another method includes the use of [3+2] cycloaddition reactions involving diazo compounds and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohepta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Catalysts: AlCl₃, P₂O₅, PPA
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclohepta[c]pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohepta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on enzymes or receptors is crucial for its biological activity .
Comparación Con Compuestos Similares
Cyclohepta[c]pyrazole can be compared with other similar compounds, such as:
- Indeno[1,2-c]pyrazole
- Naphtho[1,2-c]pyrazole
- Benzo[6,7]cyclohepta[1,2-c]pyrazole
These compounds share a similar core structure but differ in the fused ring systems and substituents, which can significantly impact their chemical and biological properties . This compound is unique due to its specific ring fusion and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
275-70-7 |
|---|---|
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
cyclohepta[c]pyrazole |
InChI |
InChI=1S/C8H6N2/c1-2-4-7-6-9-10-8(7)5-3-1/h1-6H |
Clave InChI |
UREWVVFRSGFOEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
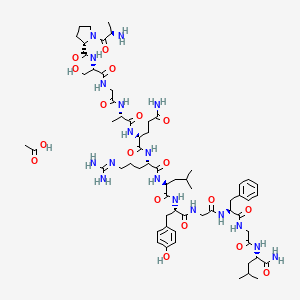

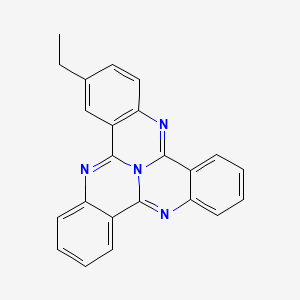
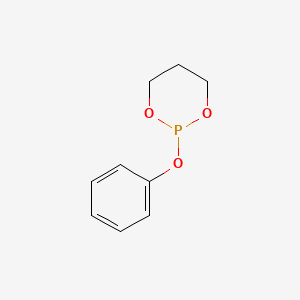
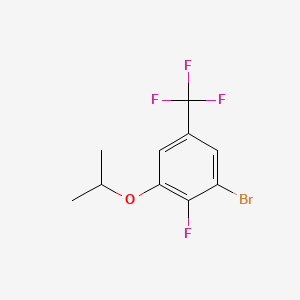
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)

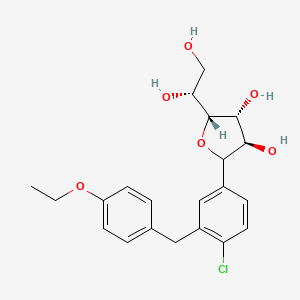
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)


